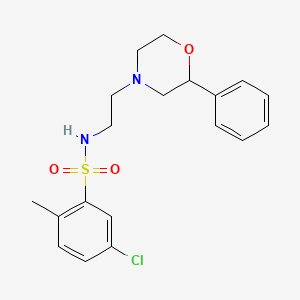

4-溴-5-环丙基-2-甲基吡唑-3-羧酸

描述

The compound "4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the bromo substituent and the cyclopropyl group suggests that this compound could be of interest in the field of medicinal chemistry due to the potential for varied biological activity .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the construction of the pyrazole ring followed by functionalization at various positions on the ring. While the papers provided do not directly describe the synthesis of 4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid, they do offer insights into related synthetic methods. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves nucleophilic substitution and bromination steps, which could be analogous to the synthesis of the compound . Additionally, the formation of cyclopropane derivatives from bromo-acrylic acid derivatives, as described in the synthesis of cyclopropane lactones, could provide a method for introducing the cyclopropyl group into the pyrazole ring .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, NMR, and IR spectroscopy. The crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined and showed the presence of intramolecular hydrogen bonding and π-π stacking interactions . These structural features could also be relevant to the 4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . The presence of a bromo substituent in the compound of interest suggests that it could participate in similar reactions, potentially allowing for further functionalization. The reactivity of the cyclopropyl group could also be explored through Michael initiated ring closure reactions, as demonstrated in the formation of cyclopropanes and five-membered heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like bromo, cyclopropyl, and methyl groups can significantly alter these properties. For example, the crystal structures of two 4-bromopyrazole derivatives revealed intermolecular hydrogen bonding and weak C-H…Br contacts, which could affect the compound's melting point and solubility . Additionally, the crystal and molecular structures of triazole derivatives with a cyclopropyl group showed supramolecular chain formation through hydrogen bonding, which could be indicative of the solid-state properties of the compound .

科学研究应用

合成方法

研究探索了相关吡唑化合物的合成,重点介绍了可应用于或受“4-溴-5-环丙基-2-甲基吡唑-3-羧酸”合成启发的合成方法。例如,在铜催化剂存在下,3-溴-1,5-二甲基-4-硝基吡唑反应合成3-氨基-4-硝基吡唑,展示了一种可能与结构相似的化合物相关的合成方法 (Perevalov 等人,1983)。此外,钯介导的 α-芳基化和铃木偶联通过 3,4-取代-5-氨基吡唑和 4-取代-2-氨基噻唑的制备,指出了吡唑衍生物的灵活合成路线 (Havel 等人,2018)。

结构和机理研究

吡唑化合物中区域选择性卤代和碳脱硅的研究提供了对吡唑衍生物区域特异性反应和结构修饰的见解 (Effenberger & Krebs,1984)。这一知识对于理解“4-溴-5-环丙基-2-甲基吡唑-3-羧酸”的化学行为和潜在修饰至关重要。

在药物开发中的应用

多项研究强调了吡唑衍生物在开发新治疗剂中的潜力。例如,钠通道阻断剂 3-氨基吡咯的合成和测试,其与吡唑化合物具有结构相似性,表明它们具有相当大的抗惊厥活性 (Unverferth 等人,1998)。类似地,含有溴苯酚部分的环丙基羧酸和酯对碳酸酐酶的抑制作用表明环丙基和溴苯酚基团在药物化学中的生物化学相关性 (Boztaş 等人,2015)。

多组分环缩合反应

涉及氨基唑、芳基丙酮酸和醛的多组分反应,得到吡唑并吡啶和相关产物,证明了吡唑化学的复杂性和多功能性。此类反应提供了一个合成具有多种应用潜力的不同吡唑类化合物的框架 (Chebanov 等人,2007)。

未来方向

The future directions for “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in medicinal chemistry .

属性

IUPAC Name |

4-bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11-7(8(12)13)5(9)6(10-11)4-2-3-4/h4H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZFGJPKBSGNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2CC2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)

![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)

![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)

![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2530651.png)

![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)

![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)

![N-[1-(4-Fluorophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2530663.png)